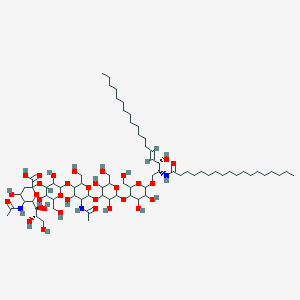

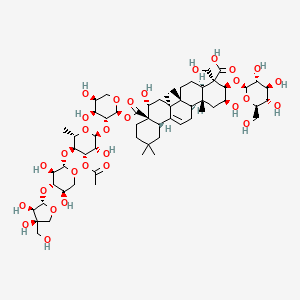

Sialyl Neolactotetraosylceramide (=Sialyl nLc4Cer)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sialyl Neolactotetraosylceramide (Sialyl nLc4Cer) is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a sialic acid-containing carbohydrate, or sialoside, which plays critical roles in many biological events and diseases, including viral and bacterial infections, the immune response, and the progression of tumor cell metastasis .

Synthesis Analysis

The synthesis of Sialyl nLc4Cer involves sialyltransferases, which are enzymes that catalyze the addition of sialic acid to the terminal end of glycoproteins . Sialidases, or neuraminidases, belong to a class of glycosyl hydrolases that release terminal N-acylneuraminate residues from the glycans of glycoproteins, glycolipids, and polysaccharides .Molecular Structure Analysis

Sialic acids are a family of α-keto acids with a nine-carbon backbone. They are typically found attached to the distal ends of glycans, which make them the “bridging” molecules between cells, as well as between cells and the extracellular matrix . The type of sialyl linkage between the sialic acid and its adjacent carbohydrate moiety can decisively influence the function of sialosides .Chemical Reactions Analysis

Sialylation, or the covalent addition of sialic acid to the terminal end of glycoproteins, is a biologically important modification . This process involves the transfer of sialic acid from CMP-sialic acid to the terminal galactose residue of nLcOse4Cer to form NeuAc(a2-3)-nLcOse4Cer .Physical And Chemical Properties Analysis

Sialyl nLc4Cer is a solid substance at 20 degrees Celsius . It is heat sensitive and has a molecular weight of 1546.82 .Applications De Recherche Scientifique

- Research Focus : Investigating how sialyltransferases impact cancer cell angiogenesis, adhesion, and Epithelial-Mesenchymal Transition (EMT). Abnormal sialyltransferases may serve as potential cancer biomarkers .

- Polysialic Acid in Vaccines : Pathogen research has investigated polysialic acid as an anti-meningococcal type C vaccine candidate .

Tumor Angiogenesis and Metastasis

Vaccine Development

Antiviral Properties

Mécanisme D'action

Sialyltransferases and sialidases are the carbohydrate processing enzymes responsible for catalyzing the addition and removal of sialic acid to or from glycans attached to proteins or lipids on the cell surface . The sialyltransferase ST6GAL1 is required for somatic cell reprogramming, and its downregulation is associated with decreased reprogramming efficiency .

Orientations Futures

Sialylation is involved in crucial cell fate decisions during development, reprogramming, and cancer progression . The potential of sialylated molecules as cancer biomarkers is being explored, indicating the potential for future research in this area . The trend of using nanotechnology in sialoside arrays is also being forecasted .

Propriétés

IUPAC Name |

5-acetamido-2-[2-[5-acetamido-6-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2R,3S)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-60(93)59(92)64(51(40-81)102-69)104-70-61(94)66(56(89)48(37-78)99-70)105-68-54(75-43(4)83)58(91)63(50(39-80)101-68)103-71-62(95)67(57(90)49(38-79)100-71)107-73(72(96)97)35-46(85)53(74-42(3)82)65(106-73)55(88)47(86)36-77/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46?,47+,48?,49?,50?,51?,53?,54?,55+,56?,57?,58?,59?,60?,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,71?,73?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUOAHGTUSOVTL-BWQNYCQGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)[C@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H131N3O31 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1546.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 133554241 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3027236.png)

![4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3027240.png)

![4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B3027246.png)

![tert-butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B3027247.png)